molecular formula C12H10ClNO2S B3076756 Methyl 2-(2-(3-chlorophenyl)thiazol-4-yl)acetate CAS No. 1040691-09-5

Methyl 2-(2-(3-chlorophenyl)thiazol-4-yl)acetate

Cat. No.: B3076756
CAS No.: 1040691-09-5
M. Wt: 267.73 g/mol
InChI Key: LPIFSMQUHJNVMN-UHFFFAOYSA-N
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Description

Methyl 2-(2-(3-chlorophenyl)thiazol-4-yl)acetate is a thiazole-based ester compound characterized by a 3-chlorophenyl substituent at the 2-position of the thiazole ring and a methyl ester group at the 4-position. Thiazoles are heterocyclic compounds widely utilized in pharmaceutical and agrochemical research due to their versatile reactivity and biological activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2S/c1-16-11(15)6-10-7-17-12(14-10)8-3-2-4-9(13)5-8/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIFSMQUHJNVMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CSC(=N1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-(3-chlorophenyl)thiazol-4-yl)acetate typically involves the reaction of substituted 2-aminothiazole with phenylacetic acid derivatives. One common method uses 1-propanephosphonic acid cyclic anhydride (T3P) and triethylamine in dichloromethane as the reaction medium . The reaction conditions usually require controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under basic or acidic conditions to yield carboxylic acid derivatives:

Reaction TypeConditionsProductYieldKey ObservationsReferences
Saponification1N NaOH (MeOH/H<sub>2</sub>O 1:1), 25°C, 12hSodium 2-(2-(3-chlorophenyl)thiazol-4-yl)acetate83%Complete conversion confirmed by TLC; product isolated via acid precipitation.
Acid Hydrolysis6M HCl, reflux, 6h2-(2-(3-chlorophenyl)thiazol-4-yl)acetic acid78%Requires prolonged heating; side products minimized at controlled pH.

Nucleophilic Substitution at the Thiazole Ring

The thiazole nitrogen participates in substitution reactions with electrophiles:

Example Reaction with Alkyl Halides

text
Methyl 2-(2-(3-chlorophenyl)thiazol-4-yl)acetate + R-X → 4-alkylated thiazole derivatives
Reagent (R-X)ConditionsProductYieldNotes
Methyl iodideK<sub>2</sub>CO<sub>3</sub>, DMF, 80°C, 6h4-Methylthiazole derivative67%Regioselectivity confirmed via <sup>1</sup>H NMR.
Benzyl chlorideEt<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub>, 0°C → 25°C4-Benzylthiazole derivative58%Requires anhydrous conditions.

Functionalization via Acyl Chloride Intermediate

The ester is converted to an acyl chloride for subsequent amidation:

Step 1: Acyl Chloride Formation

text
This compound → 2-(2-(3-chlorophenyl)thiazol-4-yl)acetyl chloride
ReagentsConditionsYield
Oxalyl chloride, DMF (catalytic)CH<sub>2</sub>Cl<sub>2</sub>, 0°C → 25°C, 24h89%

Step 2: Amidation

text
2-(2-(3-chlorophenyl)thiazol-4-yl)acetyl chloride + Amine → Amide derivatives
AmineProductYieldBiological Activity (IC<sub>50</sub>)
GuanidineGuanidinoacetamide75%12.3 µM (HT-29 cancer cells)
ThioureaThioureidoacetamide68%18.9 µM (A549 cancer cells)

Oxidation Reactions

The thiazole ring’s sulfur atom undergoes oxidation:

Oxidizing AgentConditionsProductYield
H<sub>2</sub>O<sub>2</sub> (30%)Acetic acid, 60°C, 4hThiazole-4-acetate sulfoxide52%
KMnO<sub>4</sub>H<sub>2</sub>O, pH 7, 25°C, 2hThiazole-4-acetate sulfone41%

Comparative Reactivity with Analogues

Key differences in reactivity compared to structurally similar compounds:

CompoundStructureReactivity with NaOHNotes
This compoundThiazole + esterRapid saponificationEnhanced solubility of sodium salt aids purification.
Benzothiazole derivativesFused benzene ringSlower hydrolysisSteric hindrance reduces reaction rate.

Mechanistic Insights

  • Ester Hydrolysis : Proceeds via nucleophilic attack of hydroxide ion at the carbonyl carbon, forming a tetrahedral intermediate. The sodium salt precipitates at pH <3 .

  • Thiazole Alkylation : Occurs preferentially at the 4-position due to electronic effects of the chlorophenyl group.

This compound’s reactivity profile highlights its utility as a scaffold for synthesizing bioactive molecules, particularly in anticancer and antimicrobial research .

Scientific Research Applications

Methyl 2-(2-(3-chlorophenyl)thiazol-4-yl)acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(2-(3-chlorophenyl)thiazol-4-yl)acetate involves its interaction with specific molecular targets. The thiazole ring can participate in various biochemical pathways, potentially inhibiting enzymes or modulating receptor activity. This can lead to effects such as antimicrobial activity or anticancer properties .

Comparison with Similar Compounds

Structural and Functional Variations

Key structural analogs differ in substituent groups, ester moieties, and molecular complexity. Below is a comparative analysis:

Compound Name Substituent/Modification Ester Group Molecular Weight (g/mol) Key Properties/Applications Reference
Methyl 2-(2-(3-chlorophenyl)thiazol-4-yl)acetate (Target) 3-Chlorophenyl at thiazole-2 Methyl Not explicitly provided Discontinued; potential intermediate for bioactive heterocycles
Ethyl 2-[(3-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate (WZ-9725) (3-Chlorophenyl)methyl at thiazole-2 Ethyl Not provided 98% purity; industrial applicability due to stability
Ethyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate 4-Methoxyphenyl at thiazole-2 Ethyl 277.34 Electron-donating methoxy group enhances electrophilic substitution reactivity
Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10f) Ureido and piperazine groups appended to thiazole Ethyl 514.2 High yield (89.1%); complex structure may enhance receptor binding in drug design
Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]-ethanoate Amino and imino groups at thiazole-2 and 4-positions Methyl Not provided Stabilized by hydrogen bonding (N–H⋯N/O) and π-π interactions; antibiotic precursor

Electronic and Reactivity Differences

  • Substituent Effects : The electron-withdrawing 3-chlorophenyl group in the target compound reduces electron density on the thiazole ring compared to the electron-donating 4-methoxyphenyl group in its analog . This difference influences reactivity in electrophilic substitutions and interactions with biological targets.
  • Ester Group Impact : Methyl esters (target compound) generally exhibit lower hydrophobicity than ethyl esters (e.g., WZ-9725), affecting solubility and metabolic stability .

Biological Activity

Methyl 2-(2-(3-chlorophenyl)thiazol-4-yl)acetate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its pharmacological versatility. The presence of the 3-chlorophenyl group enhances its reactivity and potential biological activity compared to other thiazole derivatives. The structure can be represented as follows:

Methyl 2 2 3 chlorophenyl thiazol 4 yl acetate\text{Methyl 2 2 3 chlorophenyl thiazol 4 yl acetate}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in various biochemical pathways. The thiazole ring can inhibit enzymes or modulate receptor activities, leading to significant effects such as:

  • Antimicrobial Activity : The compound exhibits notable antimicrobial properties, potentially effective against a range of bacterial strains.
  • Anticancer Properties : Preliminary studies suggest that it may possess anticancer effects, particularly against certain cancer cell lines.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, show significant antimicrobial activity. For instance, studies have demonstrated that thiazole compounds can inhibit the growth of various pathogens, making them candidates for further development as antimicrobial agents .

Anticancer Activity

In vitro studies have assessed the anticancer potential of this compound against different cancer cell lines. For example:

  • HCT-116 Colon Cancer Cells : The compound exhibited an IC50 value ranging from 0.12 mg/mL to 0.81 mg/mL, indicating potent inhibitory action on cell proliferation .
  • MCF-7 Breast Cancer Cells : Similar compounds with structural similarities demonstrated significant antiproliferative effects with IC50 values lower than standard chemotherapeutics like doxorubicin .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (mg/mL)Reference
AntimicrobialVarious Bacterial StrainsNot specified
AnticancerHCT-1160.12 - 0.81
AnticancerMCF-7< Doxorubicin (IC50 = 2.29)

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of thiazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that these compounds significantly inhibited bacterial growth, supporting their potential use as antimicrobial agents .
  • Cancer Cell Line Studies : In a series of experiments involving various cancer cell lines, this compound showed promising results in inducing apoptosis and inhibiting cell proliferation. Notably, the compound was found to trigger programmed cell death pathways in MCF-7 cells .

Q & A

Q. Methodology :

Generate wavefunction files (e.g., .fchk) via DFT calculations (B3LYP/6-311G**).

Use Multiwfn to compute ESP/NCI isosurfaces and plot 2D/3D maps .

What strategies can resolve contradictions in spectral data or synthetic yields reported across studies?

Answer:

  • Reproducibility checks : Validate reaction conditions (e.g., solvent purity, inert atmosphere) .
  • Analytical calibration : Cross-reference NMR shifts with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) .
  • Yield discrepancies : Trace byproduct formation via LC-MS or adjust stoichiometry (e.g., excess bromo ester to drive completion) .
  • Microanalysis : Confirm elemental composition (C, H, N, S) within ±0.4% of theoretical values .

How can molecular docking studies evaluate the compound’s potential biological activity against specific targets?

Answer:

  • Target selection : Prioritize proteins with thiazole-binding pockets (e.g., fungal CYP51 for antifungal activity) .
  • Docking workflow :
    • Prepare the ligand (optimize geometry at B3LYP/6-31G*).
    • Retrieve target structure (PDB: e.g., 8AZ9 for SARS-CoV-2 nsp1 ).
    • Use AutoDock Vina for binding affinity scoring.
  • Validation : Compare docking poses with co-crystallized ligands (e.g., ’s thiazole-protein complex) .

What methodological considerations are critical for analyzing noncovalent interactions in crystal structures?

Answer:

  • X-ray crystallography : Resolve H-bonding (e.g., ester carbonyl with water) and halogen interactions (Cl···π) .
  • Topology analysis : Use Quantum Theory of Atoms in Molecules (QTAIM) to classify bond critical points (BCPs) for weak interactions .
  • Thermal parameters : Refine ADPs to distinguish static disorder from dynamic motion in the lattice .

How can novel derivatives be synthesized to explore structure-activity relationships (SAR)?

Answer:

  • Core modifications :
    • Replace 3-chlorophenyl with fluorophenyl or methoxy groups to modulate lipophilicity .
    • Hydrolyze the methyl ester to carboxylic acid for salt formation (e.g., LiOH/THF:H₂O) .
  • Biological screening : Test derivatives against enzyme assays (e.g., glucokinase for antidiabetic activity ).

Q. Example derivative synthesis :

  • Step 1 : React with urea derivatives to form thiazolyl-ureido analogs (yields: 87–93% via piperazine coupling) .
  • Step 2 : Characterize via ESI-MS (e.g., m/z 514.2 [M+H]+ for 3-chlorophenyl variant) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-(2-(3-chlorophenyl)thiazol-4-yl)acetate
Reactant of Route 2
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Methyl 2-(2-(3-chlorophenyl)thiazol-4-yl)acetate

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